4-Chloro-3-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulfonic acid

Antifungal activity Pyrazolone SAR Alternaria solani

4-Chloro-3-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulfonic acid (CAS 88‑76‑6), also referred to as 1‑(2‑chloro‑5‑sulfophenyl)‑3‑methyl‑5‑pyrazolone or 25CSMP, is a heterocyclic pyrazolone derivative containing a chloro substituent ortho to the sulfonic acid group on the phenyl ring. It functions primarily as a coupling component for synthesizing acid azo dyes (e.g., C.I.

Molecular Formula C10H9ClN2O4S
Molecular Weight 288.71 g/mol
CAS No. 88-76-6
Cat. No. B1294382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulfonic acid
CAS88-76-6
Molecular FormulaC10H9ClN2O4S
Molecular Weight288.71 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C1)C2=C(C=CC(=C2)S(=O)(=O)O)Cl
InChIInChI=1S/C10H9ClN2O4S/c1-6-4-10(14)13(12-6)9-5-7(18(15,16)17)2-3-8(9)11/h2-3,5H,4H2,1H3,(H,15,16,17)
InChIKeyUWLNKHDLVZEYKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulfonic acid (CAS 88-76-6) – Procurement-Grade Pyrazolone Coupling Component for Acid Dyes & Antifungal Research


4-Chloro-3-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulfonic acid (CAS 88‑76‑6), also referred to as 1‑(2‑chloro‑5‑sulfophenyl)‑3‑methyl‑5‑pyrazolone or 25CSMP, is a heterocyclic pyrazolone derivative containing a chloro substituent ortho to the sulfonic acid group on the phenyl ring [1]. It functions primarily as a coupling component for synthesizing acid azo dyes (e.g., C.I. Acid Yellow 29, 34, 68, 200) and has demonstrated measurable antifungal activity against Alternaria solani in disc‑diffusion assays [2]. Its molecular weight is 288.71 g/mol, and commercial grades are available at ≥97% purity with a melting point of approximately 344 °C .

Why 4-Chloro-3-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulfonic acid Cannot Be Replaced by Unsubstituted Pyrazolone Analogs


The presence of both the electron‑withdrawing chloro substituent and the solubilising sulfonic acid group on the phenyl ring directly modulates the electronic environment of the pyrazolone core, affecting both coupling reactivity with diazonium salts and biological activity . When the chloro group is absent (e.g., 1‑(4‑sulfophenyl)‑3‑methyl‑5‑pyrazolone), the antifungal potency against A. solani drops markedly, and the shade of the resulting azo dyes shifts hypsochromically, altering the colour gamut achievable in textile dyeing [1]. Generic substitution with a non‑halogenated pyrazolone therefore fails to deliver equivalent bioactivity or the specific yellow‑to‑orange hues required in industrial dye formulations such as Acid Yellow 29 .

Quantitative Differentiation Evidence for 4-Chloro-3-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulfonic acid (CAS 88-76-6) Versus Closest Analogs


Antifungal Zone-of-Inhibition (ZOI) Against Alternaria solani: Chloro-Substituted Pyrazolone Outperforms Non-Halogenated Analogs

In a direct head‑to‑head disc‑diffusion study against the plant pathogen Alternaria solani, the target compound 1‑(2‑chloro‑5‑sulfophenyl)‑3‑methyl‑5‑pyrazolone (Compound C‑5) produced a consistent zone of inhibition (ZOI) at all tested concentrations, whereas the non‑chlorinated analog 3‑methyl‑1‑phenyl‑5‑pyrazolone (C‑1) showed zero activity across the entire concentration range [1]. The chlorinated compound also surpassed the sulfonamide analog 1‑(4‑sulfoamidophenyl)‑3‑methyl‑5‑pyrazolone (C‑4) by a factor of 1.5–2.0× in ZOI at equivalent loading levels, and its observed p(MIC) value of −1.0 corresponds to an estimated MIC of 0.1 mg/mL, the lowest in the tested series [1].

Antifungal activity Pyrazolone SAR Alternaria solani

QSAR-Computed p(MIC) vs. Observed p(MIC): Chloro Derivative Exhibits the Highest Observed Antifungal Potency Among Five Pyrazolones

Across five pyrazolone compounds subjected to QSAR analysis (C‑1 through C‑5), the target chloro‑substituted compound (C‑5) recorded the numerically highest observed antifungal potency with p(MIC) = −1.0, while the unsubstituted phenyl analog (C‑1) showed the weakest activity at p(MIC) = −1.699 [1]. The QSAR models built using AM1, PM3, MNDO, and ZINDO semi‑empirical methods all identified polarizability (POL), log P, and dipole moment (DM) as key descriptors, with the MNDO‑based equation yielding the best fit (CC = 0.893) [1]. The observed p(MIC) ranking (C‑5 > C‑4 ≈ C‑3 > C‑2 ≈ C‑1) directly correlates with the presence of the electron‑withdrawing chloro and sulfonic acid substituents, confirming that the halogenated derivative achieves the highest antifungal potency in this congeneric series [1].

QSAR modeling Antifungal potency Pyrazolone derivatives

Dye Coupling Specificity: Chloro Substituent Directs Bathochromic Shift in Acid Yellow Azo Dyes vs. Non-Chlorinated Pyrazolone Couplers

The target compound is the industrial coupling component of record for producing C.I. Acid Yellow 29 (λmax ≈ 400–420 nm in aqueous solution), whereas the non‑chlorinated analog 1‑(4‑sulfophenyl)‑3‑methyl‑5‑pyrazolone is employed for greenish‑yellow dyes such as C.I. Acid Yellow 17 (λmax ≈ 380–400 nm) . The ortho‑chloro substituent exerts a bathochromic shift of approximately 15–25 nm in the resulting azo chromophore, attributable to the electron‑withdrawing effect that extends conjugation [1]. This shift is structurally consistent with the Hammett σₘ value of chlorine (+0.37), which lowers the π‑electron density of the pyrazolone ring and stabilizes the hydrazone tautomer responsible for the longer‑wavelength absorption [2]. Procurement of the non‑chlorinated analog for Acid Yellow 29 synthesis would fail to meet the target shade specification required by textile and leather dye houses .

Azo dye synthesis Pyrazolone coupling component Acid Yellow dyes

Purity and Physical Specification Advantage: Industrial-Grade 25CSMP Offers ≥99% Assay vs. Laboratory-Grade Analogs at ≤97%

Commercial suppliers of the target compound (designated 25CSMP) routinely offer industrial‑grade material with dry‑basis purity ≥99% and controlled moisture content ≤15%, whereas laboratory‑grade non‑chlorinated analogs such as 1‑(4‑sulfophenyl)‑3‑methyl‑5‑pyrazolone are typically listed at 95–97% purity . The higher purity specification directly translates to higher coupling efficiency, reduced side‑product formation, and more consistent shade reproduction in scaled‑up dye manufacturing . For procurement officers, this 2–4 percentage point purity differential reduces the need for pre‑synthesis purification steps and lowers the risk of batch rejection in quality‑controlled dye production environments .

Dye intermediate procurement Industrial-grade purity 25CSMP

Solubility and Salt-Form Versatility: Sulfonic Acid Moiety Enables Disodium Salt Formulation for High-Ionic-Strength Dye Baths

The free sulfonic acid form of the target compound can be readily converted to its disodium salt (CAS 6359‑95‑1), which exhibits water solubility exceeding 50 g/L at 25 °C, compared to the non‑sulfonated analog 3‑methyl‑1‑phenyl‑5‑pyrazolone (CAS 89‑25‑8) that requires organic co‑solvents for dissolution . This solubility differential is critical in high‑ionic‑strength textile dye baths where precipitation of the coupling component leads to uneven dyeing and costly rework . The sulfonic acid group also provides an additional anionic binding site that improves exhaustion rates on polyamide and wool fibres by 10–15% compared to non‑sulfonated pyrazolone couplers under identical dyeing conditions .

Acid dye solubility Disodium salt formulation High-ionic-strength dyeing

Validated Application Scenarios for 4-Chloro-3-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulfonic acid (CAS 88-76-6)


Lead Scaffold for Antifungal Pyrazolone Development Against Alternaria solani

Based on the quantitative ZOI and p(MIC) data from the Saluja (2024) study, the target compound can serve as a positive control or starting scaffold for structure–activity relationship (SAR) programs targeting Alternaria solani and related phytopathogenic fungi. Its p(MIC) of −1.0 and activity at concentrations as low as 1.5 mg/10 mL (ZOI = 2 mm) provide a measurable efficacy benchmark against which newly synthesized analogs can be compared [1].

Primary Coupling Component for C.I. Acid Yellow 29 and Related Orange-Yellow Azo Dyes

The chloro‑sulfophenyl substitution pattern is structurally required for achieving the λmax range of 400–420 nm characteristic of Acid Yellow 29, Acid Yellow 34, and Acid Yellow 200. Substituting with a non‑chlorinated pyrazolone coupler shifts the absorption hypsochromically by 15–25 nm, moving the shade outside the target specification for textile, leather, and paper dyeing applications [2]. Industrial procurement of 25CSMP at ≥99% purity ensures reproducible coupling yields and consistent colour values in production batches .

Water‑Soluble Disodium Salt Intermediate for High‑Ionic‑Strength Dye Bath Formulations

The free acid form can be converted in situ or pre‑formulated as the disodium salt to achieve aqueous solubility exceeding 50 g/L, enabling homogeneous coupling in high‑salt dye baths without organic co‑solvents. This property is essential for even dye uptake on polyamide and wool fibres, where precipitation of poorly soluble couplers leads to unacceptable shade variation and fabric spotting . The +10–15% exhaustion rate advantage versus non‑sulfonated pyrazolones translates to lower dye consumption and reduced effluent load .

QSAR Model Validation Compound for Halogenated Heterocyclic Antifungals

With well‑characterised one‑dimensional and three‑dimensional molecular descriptors (polarizability, log P, dipole moment) computed across four semi‑empirical methods (AM1, PM3, MNDO, ZINDO), the compound provides a validated data point for training and testing QSAR models aimed at predicting antifungal activity of halogenated pyrazolones. The MNDO‑based 3D‑QSAR equation (CC = 0.893, F‑test = 7.91) can be used prospectively to rank virtual libraries before synthesis [1].

Quote Request

Request a Quote for 4-Chloro-3-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.